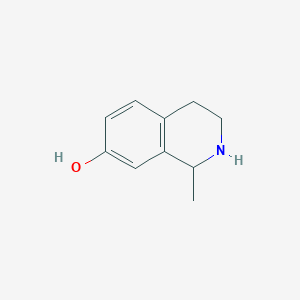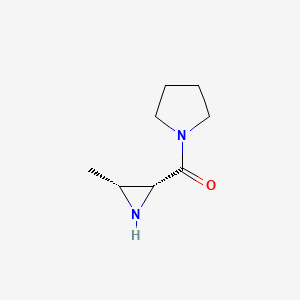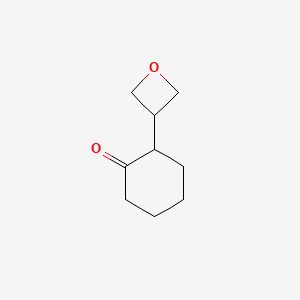
2-(Oxetan-3-yl)cycloheaxan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yl)cyclohexan-1-one is an organic compound featuring a four-membered oxetane ring fused to a cyclohexanone moiety. The oxetane ring is known for its unique chemical properties, including its ability to undergo ring-opening reactions, making it a valuable intermediate in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yl)cyclohexan-1-one typically involves the formation of the oxetane ring followed by its attachment to the cyclohexanone structure. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin .
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of high-throughput methods and catalysts to optimize yield and efficiency. For example, the use of metal catalysts in the cyclization process can significantly enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Oxetan-3-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear or cyclic alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-yl)cyclohexan-1-one involves its ability to undergo ring-opening reactions, which can generate reactive intermediates that interact with biological targets. The oxetane ring’s strain energy makes it susceptible to nucleophilic attack, leading to the formation of covalent bonds with proteins and other biomolecules . This reactivity is harnessed in drug design to create compounds that can selectively modify specific molecular targets .
Comparación Con Compuestos Similares
Oxetane: A simpler analog with just the four-membered ring.
Cyclohexanone: Lacks the oxetane ring but shares the cyclohexanone moiety.
Epoxides: Three-membered cyclic ethers that also undergo ring-opening reactions.
Uniqueness: 2-(Oxetan-3-yl)cyclohexan-1-one is unique due to the combination of the oxetane ring and the cyclohexanone structure. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility in various applications .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(oxetan-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h7-8H,1-6H2 |
Clave InChI |
IIWSMMJWWWSMAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




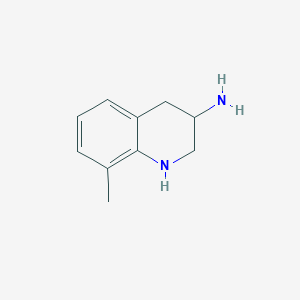
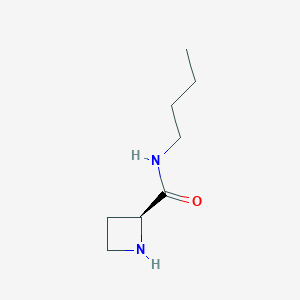
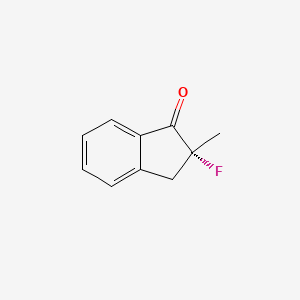
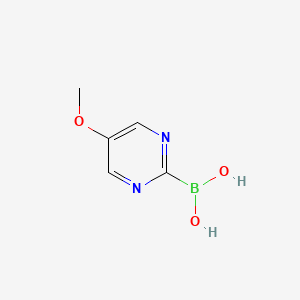
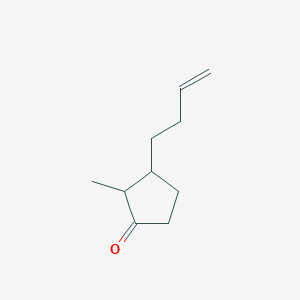


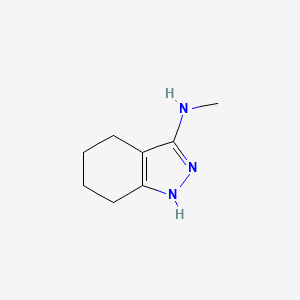
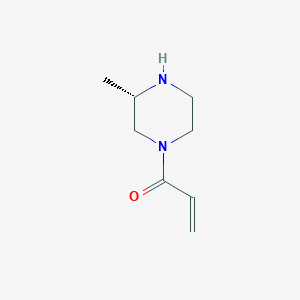
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
